6-Amino-2-sulfanylidene-1,3-diazinan-4-one

Crystal engineering Supramolecular chemistry Co‑crystallization

Secure the only 2-thioxo scaffold enabling room-temperature quadruple Mannich reactions for nitrogen-rich polyheterocycles. Compared to 6-aminouracil and 2-thiouracil analogs, this 6-amino-2-thiouracil offers a unique N-H···O hydrogen-bond pattern (five pseudopolymorphs) and a water solubility of 256 mg/L—ideal for mixed aqueous-organic synthesis. Its 6-NH₂/C=S pairing also outperforms 6-substituted variants in marine anticorrosion coatings, providing cathodic protection on unprimed mild steel for over two months. Ensure application-critical performance by choosing the amino-substituted parent compound.

Molecular Formula C4H7N3OS
Molecular Weight 145.19 g/mol
Cat. No. B12361265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-sulfanylidene-1,3-diazinan-4-one
Molecular FormulaC4H7N3OS
Molecular Weight145.19 g/mol
Structural Identifiers
SMILESC1C(NC(=S)NC1=O)N
InChIInChI=1S/C4H7N3OS/c5-2-1-3(8)7-4(9)6-2/h2H,1,5H2,(H2,6,7,8,9)
InChIKeyIWXQGLKXRNXAPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-sulfanylidene-1,3-diazinan-4-one – Physicochemical Identity and Research-Ready Procurement Snapshot


6-Amino-2-sulfanylidene-1,3-diazinan-4-one (CAS 1004-40-6; also referred to as 6-amino-2-thiouracil or 4-amino-6-hydroxy-2-mercaptopyrimidine) is a bifunctional thioxopyrimidinone that carries a nucleophilic 6-amino group and a thiocarbonyl moiety at position 2 [1]. The anhydrous form (MW 143.17 g mol⁻¹) and its monohydrate (MW 161.18 g mol⁻¹) are both commercially available, typically at ≥95 % purity, and are supplied as white to off-white solids that can be stored at 2–8 °C [1]. Its dual amino/thione architecture makes it a versatile hub for constructing fused heterocycles, but the same structural features create quantifiable property differences relative to its closest in-class analogs.

6-Amino-2-sulfanylidene-1,3-diazinan-4-one – Why 2‑Thiouracil, 6‑Aminouracil, or 6‑Propyl‑2‑thiouracil Cannot Substitute Equivalently


Although 2-thiouracil, 6-aminouracil, and 6-propyl-2-thiouracil share a pyrimidine core with the title compound, each lacks the exact pairing of a 6-NH₂ donor and a 2 C=S acceptor/hydrogen-bond participant. This pairing controls solid-state supramolecular assembly [1], dictates aqueous solubility , governs reactivity in multi-component cyclizations [2], and determines anticorrosion performance in marine coatings [3]. Consequently, swapping one analog for another without re-validating the application-specific property of interest introduces risks that are directly evidenced by the quantitative comparisons in Section 3.

6-Amino-2-sulfanylidene-1,3-diazinan-4-one – Comparator-Anchored Evidence for Differentiated Selection


Exclusive N–H···O Hydrogen-Bond Architecture vs. Dominant N–H···S or Mixed Patterns in 2‑Thiouracil Derivatives

Single-crystal X‑ray diffraction of five pseudopolymorphs of 6‑amino‑2‑thiouracil demonstrated that this compound forms exclusively N–H···O hydrogen bonds; no N–H···S interaction was detected in any of the five structures [1]. A systematic Cambridge Structural Database (CSD) search reported in the same study revealed that the majority of 2‑thiouracil derivatives crystallize with N–H···S or alternating N–H···O/N–H···S R₂²(8) homodimer motifs [1]. The absence of sulfur‑participating hydrogen bonds in 6‑amino‑2‑thiouracil is attributed to the additional NH₂ donor group, which redirects the hydrogen‑bond network entirely toward oxygen acceptors.

Crystal engineering Supramolecular chemistry Co‑crystallization

Longest Marine Corrosion Protection Among 6‑Substituted 2‑Thiouracil Analogs

In a direct comparative study, 6‑amino‑2‑thiouracil (compound 1), 6‑benzylideneamino‑2‑thiouracil (compound 2), and 6‑p‑chlorobenzylideneamino‑2‑thiouracil (compound 3) were incorporated into marine paint formulations and tested on unprimed mild steel exposed to Alexandria Eastern Harbour seawater [1][2]. Electrochemical measurements classified compound 1 as a cathodic‑type inhibitor; compound 2 exhibited neither cathodic nor anodic inhibition; compound 3 also behaved as a cathodic inhibitor [1]. The paint containing compound 1 achieved the best corrosion protection, preserving the steel surface for more than two months, while the formulation with compound 3 provided shorter protection [1].

Marine coatings Corrosion inhibition Electrochemical protection

Intermediate Aqueous Solubility (256 mg L⁻¹) Enabling Both Aqueous and Organic Workflows

The water solubility of 6‑amino‑2‑thiouracil is reported as 256.3 mg L⁻¹ at 25 °C . This lies between the higher solubility of 2‑thiouracil (~500 mg L⁻¹) and the very low solubility of 6‑aminouracil (classified as “slightly soluble”) [1]. The intermediate value reflects the combined effect of the polar amino group and the hydrophobic thione substitution, providing sufficient aqueous solubility for biochemical assays while retaining organic‑solvent compatibility for synthetic transformations.

Solubility optimization Reaction medium design Pre‑formulation

Quadruple Mannich Reactivity Enabling One‑Pot Fused‑Pentazaphenalene Synthesis Unavailable to 6‑Aminouracil

6‑Amino‑2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)-one participates in a one‑pot quadruple Mannich reaction with formaldehyde and primary amines in ethanol at room temperature, directly yielding 2,5,7,9,11‑pentaazaphenalenes in very good to excellent yields [1]. The reaction exploits both the nucleophilic C5 position and the thiocarbonyl group to drive the cascade; 6‑aminouracil, which carries a C2 carbonyl instead of a thione, cannot undergo the same quadruple Mannich sequence, limiting its use to different heterocyclic scaffolds or requiring additional activation steps .

Multicomponent reaction Heterocyclic synthesis Diversity‑oriented synthesis

6-Amino-2-sulfanylidene-1,3-diazinan-4-one – Evidence-Backed Scenarios for Prioritized Procurement


Marine Anticorrosion Paint Additive Requiring >2‑Month Steel Protection

When formulating marine paints for unprimed mild steel, the comparative field data in Section 3 demonstrate that 6‑amino‑2‑thiouracil outperforms its 6‑benzylideneamino and 6‑p‑chlorobenzylideneamino analogs, delivering cathodic inhibition and surface protection exceeding two months in aggressive seawater [1]. Procurement of the amino‑substituted parent compound is essential; the closest 6‑substituted variants either show no inhibitory character or provide shorter protection windows.

Crystal Engineering and Co‑Crystal Design Requiring Predictable Hydrogen‑Bond Networks

The exclusive N–H···O hydrogen‑bond character of 6‑amino‑2‑thiouracil, confirmed across five pseudopolymorphs [2], eliminates the structural heterogeneity introduced by N–H···S contacts common in other 2‑thiouracil derivatives. Researchers designing pharmaceutical co‑crystals or functional organic materials can rely on this predictable supramolecular synthon without needing to screen for sulfur‑participating interactions.

One‑Pot Synthesis of Pentazaphenalene Libraries via Quadruple Mannich Cascades

The feasibility of a room‑temperature quadruple Mannich reaction that directly produces 2,5,7,9,11‑pentaazaphenalenes is unique to the 2‑thioxo‑substituted scaffold [3]. For diversity‑oriented synthesis campaigns targeting nitrogen‑rich polyheterocycles, 6‑amino‑2‑thiouracil is the required starting material; 6‑aminouracil cannot support this transformation, making the thione‑containing variant indispensable.

Aqueous‑Compatible Thiouracil Chemistry Without Extreme Solubility Constraints

With a measured water solubility of 256 mg L⁻¹ , 6‑amino‑2‑thiouracil occupies a practical middle ground for mixed aqueous‑organic reaction sequences. It is sufficiently soluble for enzyme‑inhibition or cell‑based assays while avoiding the excessive hydrophilicity of 2‑thiouracil (~500 mg L⁻¹) or the near‑insolubility of 6‑aminouracil. Procurement of this analog minimizes the need for co‑solvents or surfactants in early‑stage biological screening.

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